molecular formula C21H17FN2O5 B2990168 Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 868678-29-9

Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate

Cat. No.: B2990168
CAS No.: 868678-29-9
M. Wt: 396.374
InChI Key: DRABGMVOPWRLDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Fluorinated Compounds in Chemical Synthesis

Fluorinated compounds, such as those containing a fluorophenyl group, are widely studied for their unique properties, including increased stability and altered reactivity, which make them valuable in various chemical syntheses and pharmaceutical applications. Burns and Hagaman (1993) explored the structural aspects of monofluorinated small molecules, emphasizing the influence of fluorine on molecular interactions and potential applications in designing novel compounds with specific properties (Burns & Hagaman, 1993).

Heterocyclic Chemistry

The synthesis and manipulation of heterocyclic systems, such as pyridine derivatives, are central to developing materials and active pharmaceutical ingredients. Selič, Grdadolnik, and Stanovnik (1997) reported on the use of methyl and phenylmethyl acetylaminopropenoates in synthesizing various heterocyclic systems, highlighting the versatility of these compounds in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Aromatic Polyamides from Methyl Benzoates

In the field of polymer science, the thermal polymerization of specific methyl benzoates leads to the formation of hyperbranched aromatic polyamides, showcasing the potential of such compounds in creating advanced materials with desirable thermal and solubility properties. Yang, Jikei, and Kakimoto (1999) demonstrated this application through the synthesis of hyperbranched aromatic polyamides, opening avenues for developing new polymeric materials (Yang, Jikei, & Kakimoto, 1999).

Photopolymerization and Material Sciences

The potential of methyl benzoates in material science, particularly in photopolymerization processes, is illustrated by the work of Guillaneuf et al. (2010), who investigated the use of specific alkoxyamines for nitroxide-mediated photopolymerization. This research highlights the role of these compounds in developing new photopolymers and coatings, indicating the broader applicability of related methyl benzoate compounds in creating advanced materials (Guillaneuf et al., 2010).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its specific biochemical interaction that results in a pharmacological effect .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, including physical, environmental, and health hazards .

Properties

IUPAC Name

methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)29-13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRABGMVOPWRLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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